3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile
Overview
Description
3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO It is characterized by the presence of a trifluoromethyl group, a nitrile group, and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile typically involves the reaction of 4,4,4-trifluoro-3-oxo-1-butenyl derivatives with benzonitrile. One common method includes the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material, which reacts with benzonitrile under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins and enzymes. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the nitrile group.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of a nitrile group.
3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzaldehyde: Similar structure with an aldehyde group instead of a nitrile group.
Uniqueness
3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)5-4-8-2-1-3-9(6-8)7-15/h1-6H/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZRYTQCLJZJSI-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876621 | |
Record name | 3-Buten-2-one,111-triF-4(3-cyanophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101048-56-0 | |
Record name | 3-Buten-2-one,111-triF-4(3-cyanophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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